molecular formula C19H17N3O4S2 B2996114 Ethyl 2-(methylsulfanyl)-4-{3-[(2-thienylcarbonyl)amino]phenoxy}-5-pyrimidinecarboxylate CAS No. 439111-28-1

Ethyl 2-(methylsulfanyl)-4-{3-[(2-thienylcarbonyl)amino]phenoxy}-5-pyrimidinecarboxylate

Cat. No. B2996114
CAS RN: 439111-28-1
M. Wt: 415.48
InChI Key: NXNFLSJNSZLRHK-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, with two nitrogen atoms at positions 1 and 3 of the six-member ring . They have a wide range of applications in medical and material sciences .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The methylsulfanyl, phenoxy, and amino groups are attached to this ring, likely contributing to the compound’s overall properties .


Chemical Reactions Analysis

As a pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. For example, the amino group might be involved in acid-base reactions, while the methylsulfanyl group could potentially undergo oxidation or substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amino and phenoxy groups might increase its solubility in polar solvents .

Scientific Research Applications

Heterocycle Formation : The phosphine-catalyzed [4 + 2] annulation using ethyl 2-methyl-2,3-butadienoate demonstrated a method for synthesizing highly functionalized tetrahydropyridines, indicating the versatility of ethyl 2-(methylsulfanyl)-4-{3-[(2-thienylcarbonyl)amino]phenoxy}-5-pyrimidinecarboxylate in heterocyclic chemistry (Zhu, Lan, & Kwon, 2003).

Chemical Reactivity and Derivatives

Derivative Synthesis : The reaction of ethyl (3-cyano-5-ethoxycarbonyl-6-methyl-4-styryl-2-pyridylsulfanyl)acetate with hydrazine hydrate showcased the synthetic versatility, leading to novel S-substituted sulfanylpyridines and thieno[2,3-b]pyridines derivatives (Al-Taifi et al., 2020).

Antimicrobial Activity : Ethyl 3-alkyl-2-(alkylthio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate derivatives were synthesized, demonstrating moderate antimicrobial properties, highlighting the potential biomedical applications of thieno[2,3-d]pyrimidine derivatives (Vlasov, Chernykh, & Osolodchenko, 2015).

Biological and Pharmacological Potential

Cytotoxic Activity : Novel 5-methyl-4-thiopyrimidine derivatives were synthesized from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate, showing diverse cytotoxic activities against cancer and normal cell lines, suggesting potential for cancer research (Stolarczyk et al., 2018).

Future Directions

The study of pyrimidine derivatives is a vibrant field due to their wide range of biological activities. This particular compound, with its unique combination of functional groups, could be of interest for future research .

properties

IUPAC Name

ethyl 2-methylsulfanyl-4-[3-(thiophene-2-carbonylamino)phenoxy]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S2/c1-3-25-18(24)14-11-20-19(27-2)22-17(14)26-13-7-4-6-12(10-13)21-16(23)15-8-5-9-28-15/h4-11H,3H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXNFLSJNSZLRHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1OC2=CC=CC(=C2)NC(=O)C3=CC=CS3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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